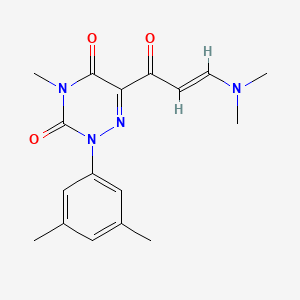

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Vue d'ensemble

Description

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the acrylamide group: This step involves the reaction of the triazine intermediate with dimethylamino acrylamide under specific conditions, such as the presence of a base or catalyst.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidation products: N-oxide derivatives.

Reduction products: Amines.

Substitution products: Functionalized triazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most promising applications of this compound lies in its potential as a pharmaceutical agent. The triazine core structure is known for its biological activity and has been explored for various therapeutic uses.

- D-amino Acid Oxidase Inhibition : Research has indicated that derivatives of triazine compounds can act as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in several neurological disorders. For instance, a related compound demonstrated significant inhibition with IC50 values in the nanomolar range, suggesting that modifications to the triazine structure could enhance its efficacy as a DAAO inhibitor .

- Anticancer Properties : Compounds similar to 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione have shown antitumor activity against various cancer cell lines. The incorporation of specific substituents can modulate their biological activity, making them candidates for further development in cancer therapies .

Materials Science

The compound also finds applications in materials science, particularly in the development of polymers and liquid crystal displays (LCDs).

- Liquid Crystal Polymers : The compound can be utilized to create liquid crystal media that exhibit planar optical dispersion properties. These materials are crucial for the fabrication of advanced optical components and devices used in electronics and display technologies .

- Polymer Films : Research has focused on synthesizing polymer films from this compound that can be used in optical and electro-optical devices. These films have potential applications in sensors and light-emitting devices due to their unique optical properties .

Photonic Devices

The unique photophysical properties of this compound make it suitable for use in photonic applications.

- Optical Switches : The compound can serve as a component in the design of optical switches due to its ability to undergo reversible changes in optical properties upon exposure to light. This feature is essential for developing advanced communication technologies .

Case Studies

Several studies have highlighted the effectiveness of triazine derivatives in various applications:

- Inhibition Studies : A study demonstrated that specific triazine derivatives were effective DAAO inhibitors with enhanced metabolic stability compared to other compounds. This suggests that structural modifications can lead to improved pharmacokinetic profiles .

- Polymer Development : Research into polymer films derived from triazine compounds revealed their utility in creating materials with tailored optical properties for use in LCDs and other electronic devices. The films exhibited high thermal stability and excellent light transmission characteristics .

Mécanisme D'action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide group could participate in covalent bonding with nucleophilic sites in proteins, leading to biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(3-(Dimethylamino)acryloyl)-2-phenyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but lacks the dimethylphenyl group.

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-ethyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

The presence of both the dimethylamino acrylamide and the dimethylphenyl groups in 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other triazine derivatives.

Activité Biologique

The compound 6-(3-(dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a derivative of 1,2,4-triazine known for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

- Molecular Formula: C16H18N4O4

- Molecular Weight: 330.34 g/mol

- CAS Number: 338401-05-1

Antibacterial Activity

Recent studies have indicated that compounds containing the triazine ring exhibit significant antibacterial properties. For instance:

- A series of triazine derivatives were tested against various bacterial strains, showing promising results with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

- The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The antifungal potential of this compound has also been explored:

- In vitro assays demonstrated effectiveness against common fungal pathogens like Candida albicans and Aspergillus niger, with IC50 values reported between 10 to 25 µg/mL .

- The mechanism appears to involve disruption of fungal cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through various in vivo models:

- Studies showed a reduction in edema in rat paw models when treated with the compound at doses of 50 and 100 mg/kg body weight .

- The compound exhibited an inhibition rate comparable to standard anti-inflammatory drugs like ibuprofen.

Anticancer Activity

Emerging research highlights the potential anticancer properties of this triazine derivative:

- In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM .

- Molecular docking studies suggest that it interacts with key targets involved in cell proliferation and survival pathways.

Data Table: Summary of Biological Activities

| Activity | Tested Strains/Models | Effectiveness (IC50/MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Bacillus subtilis | MIC: 0.5 - 8 µg/mL |

| Antifungal | Candida albicans, Aspergillus niger | IC50: 10 - 25 µg/mL |

| Anti-inflammatory | Rat paw edema model | Inhibition: ~50% at 100 mg/kg |

| Anticancer | MCF-7, HeLa cell lines | IC50: ~10 µM |

Case Studies

- Antibacterial Efficacy : A study by Abdel-Rahman et al. (2020) focused on synthesizing triazine derivatives and evaluating their antibacterial activity. The results indicated that modifications in the side chains significantly enhanced their potency against resistant strains .

- Anti-inflammatory Mechanism : Research conducted by Chahal et al. (2023) explored the anti-inflammatory mechanisms of similar compounds. They found that these compounds inhibited COX-II enzymes effectively, leading to reduced inflammatory responses in animal models .

- Anticancer Potential : A recent investigation into the anticancer properties of triazine derivatives revealed that certain structural modifications could enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

Propriétés

IUPAC Name |

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-11-8-12(2)10-13(9-11)21-17(24)20(5)16(23)15(18-21)14(22)6-7-19(3)4/h6-10H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMXRBGACSWYHV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CN(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/N(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.